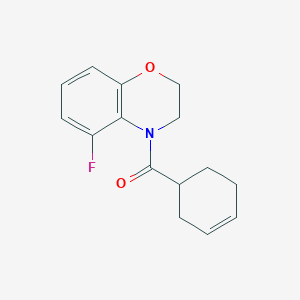
Cyclohex-3-en-1-yl-(5-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohex-3-en-1-yl-(5-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)methanone is a complex organic compound that features a cyclohexene ring and a benzoxazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohex-3-en-1-yl-(5-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazine ring, followed by the introduction of the cyclohexene moiety through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Key factors in industrial production include the optimization of reaction time, temperature, and the use of cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-3-en-1-yl-(5-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Cyclohex-3-en-1-yl-(5-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as enhanced strength or conductivity.
Mechanism of Action
The mechanism of action of Cyclohex-3-en-1-yl-(5-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Cyclohex-3-en-1-yl-(5-chloro-2,3-dihydro-1,4-benzoxazin-4-yl)methanone
- Cyclohex-3-en-1-yl-(5-bromo-2,3-dihydro-1,4-benzoxazin-4-yl)methanone
Uniqueness
Cyclohex-3-en-1-yl-(5-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)methanone is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it particularly valuable in medicinal chemistry.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-(5-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c16-12-7-4-8-13-14(12)17(9-10-19-13)15(18)11-5-2-1-3-6-11/h1-2,4,7-8,11H,3,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNSKMVJUASMSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCOC3=C2C(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(Oxan-2-ylmethoxy)piperidin-1-yl]ethanone](/img/structure/B6896072.png)
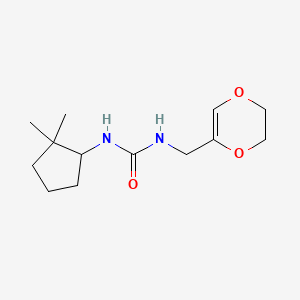

![2-(2-Bicyclo[2.2.1]hept-5-enylmethylamino)cyclopentan-1-ol](/img/structure/B6896088.png)
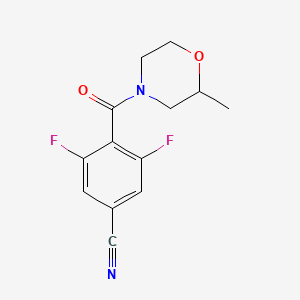
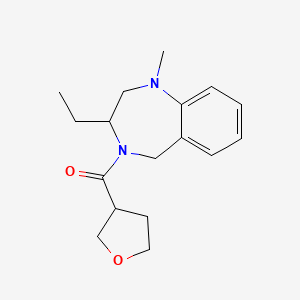
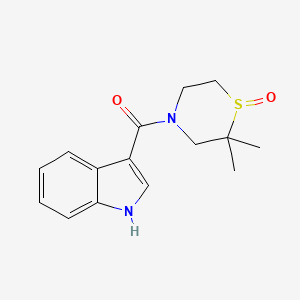
![N-[1-(3-fluoro-4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B6896117.png)
![1-[(2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)methyl]-4-methylcyclohexan-1-ol](/img/structure/B6896122.png)
![1-[4-(Cyclohex-3-en-1-ylamino)piperidin-1-yl]propan-1-one](/img/structure/B6896127.png)
![N-(1-cyclopropylpropan-2-yl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B6896132.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B6896139.png)
![2,2-Dimethyl-4-thieno[3,2-b]pyridin-7-yl-1,4-thiazinane 1-oxide](/img/structure/B6896143.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-[1-(2-methylpropyl)cyclobutyl]methanone](/img/structure/B6896144.png)
